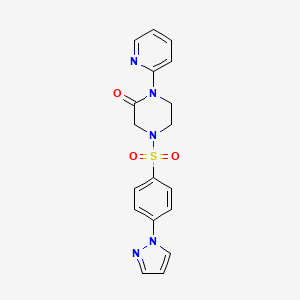

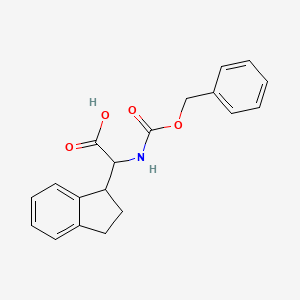

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the pyrazole, sulfonyl, and piperazine groups. These structural motifs are commonly found in pharmaceutical agents and are known for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that include nucleophilic aromatic substitution, hydrogenation, iodination, reductive amination, amide hydrolysis, and N-alkylation . For instance, the synthesis of a key intermediate in the production of Crizotinib, a clinically relevant drug, involves a three-step process starting from 4-chloropyridine and pyrazole . Similarly, the synthesis of compounds with pyrazolo[1,5-a]pyridine cores involves the formation of intermediates confirmed by NMR and mass spectrometry . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the sulfonyl group.

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using techniques such as NMR and ESI MS, as demonstrated in the synthesis of related compounds . These techniques allow for the determination of the molecular framework and the identification of key functional groups present in the molecule.

Chemical Reactions Analysis

The compound contains functional groups that could undergo various chemical reactions. For example, the sulfonyl group could be involved in aminosulfonylation reactions, as seen in the synthesis of sulfonylmethyl piperidines . The pyrazole moiety could participate in reactions with aminoazopyrazole derivatives to form pyrazolopyrimidine ring systems . These reactions are typically catalyzed by iodine or other reagents and can result in the formation of compounds with significant antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one are not detailed in the provided papers, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of the compound would be influenced by the presence of the sulfonyl and pyrazole groups. The compound's affinity for biological receptors, such as dopamine receptors, could be assessed through in vitro receptor binding assays, as seen with similar compounds . Additionally, the antimicrobial activity of the compound could be evaluated against various bacteria and fungi, with the potential for activity exceeding that of reference drugs .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The compound's relevance in scientific research is primarily highlighted through its role in the synthesis of novel heterocyclic derivatives, which have demonstrated significant antimicrobial activities. These activities are explored through various synthetic pathways, leading to the creation of compounds with potential antibacterial and antifungal properties.

Activated Nitriles in Heterocyclic Chemistry : A study on the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety presents a method using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. Some of these synthesized compounds exhibit notable antimicrobial activity, highlighting their potential as antimicrobial agents (Ammar et al., 2004).

New Heterocycles with Antimicrobial Activity : Treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride led to the creation of sulfonamide derivatives. These compounds underwent further reactions to produce a variety of heterocyclic derivatives, some of which showed antimicrobial activities exceeding those of reference drugs, indicating their potential for development into new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis and Antimicrobial Evaluation of Pyrazolopyrimidines : A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety was synthesized. These derivatives underwent antimicrobial evaluation, with several showing activity surpassing that of reference drugs. The study found that derivatives with one sulfone group were more effective against bacteria and fungi than those with two sulfone groups, contributing valuable insights into the structure-activity relationship of these compounds (Alsaedi, Farghaly, & Shaaban, 2019).

Antitumor and Biochemical Impacts

The compound's derivatives have also been explored for their potential antitumor activities and biochemical impacts, providing a promising avenue for the development of novel anticancer agents.

Anticancer Evaluation of 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, were evaluated for anticancer activity within an international scientific program. The study revealed that certain derivatives exhibited significant anticancer activity, highlighting the compound's utility in the synthesis of potential anticancer agents (Turov, 2020).

Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives : A series of novel derivatives were synthesized and evaluated for their cytotoxic activity against tumor cell lines and in vivo antitumor activity. Some derivatives demonstrated potent antitumor activity, suggesting their potential as leads in the development of new anticancer drugs (Naito et al., 2005).

Propriétés

IUPAC Name |

4-(4-pyrazol-1-ylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c24-18-14-21(12-13-22(18)17-4-1-2-9-19-17)27(25,26)16-7-5-15(6-8-16)23-11-3-10-20-23/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJXBKGZSQUGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-2-yl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)